Flexibilide

anti-neuroinflammatory analgesic TGF-β1

Flexibilide (CAS: 73978-46-0) is a cembrane-type diterpenoid lactone originally isolated from the soft coral Sinularia flexibilis. Its core structure is characterized by a 14-membered carbocyclic ring embedded with a lactone moiety, distinguishing it from many typical cembrane analogs.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
Cat. No. B1236997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlexibilide
Synonymsflexibilide
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1=CCCC(C2CC(CCC3(C(O3)CC1)C)C(=C)C(=O)O2)(C)O
InChIInChI=1S/C20H30O4/c1-13-6-5-10-19(3,22)17-12-15(14(2)18(21)23-17)9-11-20(4)16(24-20)8-7-13/h6,15-17,22H,2,5,7-12H2,1,3-4H3/b13-6+/t15-,16+,17-,19+,20+/m1/s1
InChIKeyYKKJETNBRNDYKN-JZZWRREUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flexibilide: A Marine Cembrane Diterpenoid Lactone for Inflammation, Pain, and Oncology Research


Flexibilide (CAS: 73978-46-0) is a cembrane-type diterpenoid lactone originally isolated from the soft coral Sinularia flexibilis [1]. Its core structure is characterized by a 14-membered carbocyclic ring embedded with a lactone moiety, distinguishing it from many typical cembrane analogs [1]. Flexibilide has demonstrated multifaceted bioactivity including anti-inflammatory effects in both acute (carrageenan-induced paw edema) and chronic (CCI neuropathic pain) in vivo models, direct NF-κB pathway inhibition in HEK293-based reporter assays, antimicrobial activity against Gram-positive bacteria, and antitumor effects in HCT-116 colon carcinoma cells via mitochondrial apoptosis pathways [2][3][4][5]. Its unique structural scaffold and distinct pharmacological profile—notably its ability to upregulate spinal TGF-β1 for analgesic effects—underpin its value as a research tool for mechanism-of-action studies, particularly in neuroinflammation, natural product-based drug discovery, and comparative pharmacology programs [2].

Why Flexibilide Cannot Be Swapped with Dihydroflexibilide, Sinulariolide, or Typical Anti-Inflammatory Agents


Flexibilide possesses a unique 15-oxatricyclo[12.3.1.0(4,6)] scaffold with an epoxy-bridged cembranolide structure that dictates a pharmacological profile distinct from its closest in-class structural analogs such as dihydroflexibilide and sinulariolide, despite being co-isolated from the same soft coral species [1][2]. While dihydroflexibilide lacks the characteristic epoxy bridge (Fe2+ equivalent) and sinulariolide contains a modified lactone ring, these seemingly modest structural variations translate into significantly divergent biological readouts—from 2-fold differences in antimicrobial MIC values (5 ppm vs. 10 ppm) [3] to mechanistic differences in cardiovascular tissue responses [2] and inflammatory pathway engagement [4]. Furthermore, flexibilide's anti-inflammatory mechanism does not resemble any known anti-inflammatory substance, ruling out simple substitution with conventional NSAIDs such as salicylic acid derivatives without risking loss of specific mechanistic activity (e.g., TGF-β1 upregulation, NF-κB inhibition) [5]. This structural rigidity and target-specific pharmacology mean that flexibilide cannot be generically replaced by other cembrane diterpenes for applications requiring the precise interplay of TGF-β1-mediated anti-neuroinflammatory and analgesic effects [4].

Flexibilide Product-Specific Quantitative Differentiation Guide


TGF-β1-Mediated Analgesic Mechanism Is Unique Among Cembrane Analogs

Flexibilide's analgesic effect in the rat CCI neuropathic pain model is mechanistically dependent on spinal TGF-β1 upregulation—a pathway not reported for co-isolated diterpenes dihydroflexibilide or sinulariolide. In CCI rats, intrathecal (i.t.) administration of 10 μg flexibilide twice daily prevented the development of thermal hyperalgesia and weight-bearing deficits, and significantly reversed CCI-induced downregulation of spinal TGF-β1 [1]. Crucially, co-administration of the TGF-β type I receptor inhibitor SB431542 (i.t.) blocked the analgesic effects of flexibilide, establishing TGF-β1 pathway dependence [1].

anti-neuroinflammatory analgesic TGF-β1 neuropathic pain

2-Fold Superior Antimicrobial Potency Over Sinulariolide Against Gram-Positive Bacteria

In a direct comparative disc assay and tube dilution MIC study of five diterpenes isolated from Sinularia flexibilis, flexibilide and sinulariolide were the only two compounds showing marked antimicrobial activity against Gram-positive bacteria. Flexibilide was effective at a minimum inhibitory concentration (MIC) of 5 ppm, compared to 10 ppm for sinulariolide, representing a 2-fold potency advantage [1].

antimicrobial Gram-positive minimum inhibitory concentration diterpene antibiotic

Distinct Positive Chronotropic and Inotropic Cardiovascular Profile Not Shared by Dihydroflexibilide or Sinulariolide

In a direct comparative study of three diterpenes co-isolated from Sinularia flexibilis on isolated rat cardiovascular tissues, flexibilide demonstrated a unique combination of positive inotropic and chronotropic effects not observed with dihydroflexibilide or sinulariolide. Flexibilide increased force in isolated rat left atria by 0.8 ± 0.5 mN at 1×10⁻⁴ M and increased contraction rate in right atria by 18 ± 5 beats/min at 3×10⁻⁵ M, while dihydroflexibilide and flexibilide showed similar potencies on papillary muscles (−log EC₅₀ = 4.69 ± 0.05 vs. 4.66 ± 0.06) but flexibilide additionally induced atrial chronotropic activity [1]. Notably, none of the diterpenes caused ectopic beats at concentrations producing complete vascular relaxation, indicating a favorable therapeutic window [1].

cardiovascular positive inotropic isolated rat atria vascular relaxation

Mitochondrial Apoptosis Induction via Sphingolipid and Energy Metabolism Disruption in Colon Cancer Cells

A UPLC-Q-TOF MS-based metabolomics study of flexibilide-treated HCT-116 colon cancer cells identified 19 significantly altered metabolites across sphingolipid metabolism, alanine/aspartate/glutamate metabolism, pyrimidine metabolism, and glycerophospholipid metabolism pathways. Flexibilide treatment caused decreased phosphatidylcholine (PC) and phosphocholine levels alongside increased lysophosphatidylcholine (LysoPC), indicating downregulation of PC biosynthesis [1]. The decrease in sphingolipids reflected cell membrane lesions, while upregulation of sphingosine-1-phosphate suggested activation of TRAF2 and caspase-8-mediated apoptosis [1]. Critically, flexibilide downregulated the TCA cycle and reduced mitochondrial transmembrane potential (MMP) in a concentration-dependent manner, confirming mitochondrial dysfunction as a key antitumor mechanism [1]. In contrast, co-isolated comparators like sinulariolide have been studied primarily for anti-proliferative and anti-migratory effects without comprehensive metabolomic pathway elucidation at this depth [2].

antitumor metabolomics mitochondrial apoptosis sphingolipid metabolism HCT-116

Structurally Unique Anti-Inflammatory Scaffold Unrelated to Known Anti-Inflammatory Pharmacophores

In a comparative study of three marine natural products, flexibilide was orally active in both acute and chronic animal models of inflammation, yet its structure and anti-inflammatory activity did not resemble any known anti-inflammatory substance [1]. By contrast, 6-n-tridecylsalicylic acid (co-evaluated) exhibited anti-inflammatory activity mechanistically related to salicylic acid (an NSAID scaffold), while dendalone 3-hydroxybutyrate acted via prostaglandin synthetase inhibition [1]. This structural and mechanistic divergence positions flexibilide as a tool for studying non-classical anti-inflammatory pathways that cannot be accessed by NSAID-like compounds.

anti-inflammatory structural novelty carrageenan edema NSAID alternative

Ecological Evidence of Potent Cytotoxicity Driving Interference Competition Over Close Analogs

Field studies on Sinularia flexibilis colonies across different reef sites revealed that flexibilide is the most active cytotoxic secondary metabolite in the coral's chemical arsenal, with its tissue concentrations significantly elevated at highly competitive reef sites [1]. Importantly, under experimentally simulated bleaching stress, flexibilide concentration increased by 126% in coral tissues, while the principal analog sinulariolide (a known algicide) simultaneously decreased to just 8% of control levels [1]. The average flexibilide:dihydroflexibilide:sinulariolide ratio in field colonies was approximately 4:3:1, with flexibilide inversely correlated with colony size (suggesting constitutive investment in chemical defense) [2].

cytotoxicity interference competition allelopathy chemical ecology

Optimal Research and Procurement Scenarios for Flexibilide


Neuropathic Pain and Spinal Neuroinflammation Mechanism Studies

Flexibilide is the preferred choice for in vivo studies of neuropathic pain where TGF-β1 pathway engagement is of interest. The established CCI rat model protocol (10 μg i.t., twice daily) with SB431542 co-administration controls provides a proven experimental framework for investigating spinal anti-neuroinflammatory mechanisms [6]. Given that no other cembrane diterpene (including dihydroflexibilide and sinulariolide) has demonstrated TGF-β1-dependent analgesia, flexibilide is effectively non-substitutable for this specific mechanistic research application [6].

Marine-Derived Gram-Positive Antibiotic Lead Discovery and SAR Programs

Flexibilide, with its 2-fold lower MIC (5 ppm) versus sinulariolide (10 ppm) against Gram-positive bacteria, provides a potency-advantaged starting point for antibiotic lead optimization programs [6]. Its well-characterized cembrane scaffold also supports systematic structure–activity relationship (SAR) studies comparing epoxy-bridged (flexibilide) versus non-epoxy (dihydroflexibilide) and modified lactone (sinulariolide) analogs to map structural determinants of antimicrobial activity [6][5].

Metabolomics-Based Antitumor Mechanism Elucidation in Colorectal Cancer

For cancer researchers employing UPLC-Q-TOF MS-based metabolomics approaches, flexibilide offers the most comprehensively characterized metabolomic response profile among cembrane diterpenes in HCT-116 colon cancer cells, with 19 identified metabolite changes spanning sphingolipid, energy, and phospholipid metabolism pathways [6]. This rich multi-pathway dataset supports biomarker discovery, mechanistic target identification, and comparative oncology studies against standard chemotherapeutics such as 5-fluorouracil [6][5].

Non-NSAID Anti-Inflammatory Drug Discovery and Scaffold-Hopping Programs

Flexibilide's structurally novel anti-inflammatory pharmacophore, distinct from salicylates, prostaglandin synthetase inhibitors, and classical COX-pathway agents, makes it an ideal scaffold for 'scaffold-hopping' medicinal chemistry campaigns targeting novel anti-inflammatory mechanisms [6]. Its confirmed oral activity in both acute and chronic inflammation models further supports its suitability as a lead-like compound for developing non-ulcerogenic anti-inflammatory drug candidates [6].

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